Trioxirane

説明

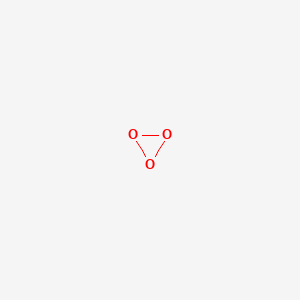

Structure

3D Structure

特性

CAS番号 |

153851-84-4 |

|---|---|

分子式 |

O3 |

分子量 |

47.998 g/mol |

IUPAC名 |

trioxirane |

InChI |

InChI=1S/O3/c1-2-3-1 |

InChIキー |

XQOAKYYZMDCSIA-UHFFFAOYSA-N |

正規SMILES |

O1OO1 |

melting_point |

-251 °C |

物理的記述 |

Liquid |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Predicted Properties of Trioxirane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trioxirane, also known as cyclic ozone, is a theoretically predicted allotrope of oxygen with the molecular formula O₃.[1][2][3][4] Unlike the common bent structure of ozone, this compound features a highly strained, three-membered ring of oxygen atoms, analogous to cyclopropane.[1] This high-energy isomer has been the subject of numerous computational studies to elucidate its fundamental properties, stability, and potential for practical applications. While it has not been synthesized in bulk, its existence as a metastable species is supported by robust theoretical evidence and surface-specific experimental observations.[1][2] This document provides a comprehensive overview of the predicted properties of this compound based on advanced computational chemistry.

Predicted Molecular Structure and Geometry

Computational studies, employing methods such as Density Functional Theory (DFT) and coupled-cluster theory (CCSD(T)), predict that this compound possesses a highly symmetric D₃ₕ structure, forming a perfect equilateral triangle.[1] This is a stark contrast to the C₂ᵥ symmetry of conventional ozone. The significant ring strain imposed by the 60° bond angles is a key determinant of its high energy and reactivity.[1]

Table 1: Predicted Molecular Geometry of this compound vs. Ozone

| Property | This compound (Predicted) | Ozone (Experimental) |

| Symmetry | D₃ₕ[1] | C₂ᵥ |

| O-O Bond Length | ~1.45 Å[1] | ~1.28 Å[1] |

| O-O-O Bond Angle | 60°[1] | ~117°[1] |

Thermodynamic Stability and Kinetic Reactivity

This compound is a local minimum on the potential energy surface of O₃, but it is significantly less stable than the ground-state open-chain isomer.[1] This energy difference is primarily attributed to the severe ring strain in the cyclic structure. The molecule is predicted to have a short half-life, rapidly isomerizing to the more stable ozone form. This isomerization can proceed through a transition state, though quantum tunneling is also considered a likely pathway, especially at low temperatures.[1]

Table 2: Predicted Thermodynamic and Kinetic Properties of this compound

| Property | Predicted Value | Notes |

| Energy Relative to Ozone | +29-30 kcal/mol (~125 kJ/mol)[1] | Significantly higher in energy, indicating thermodynamic instability relative to ozone. |

| Isomerization Barrier | ~25 kcal/mol[1] | The energy barrier for the conversion of this compound to open-chain ozone. |

| Predicted Half-life | ~10 seconds at 200 K[1] | The molecule is short-lived in its free, neutral state. Isotopic substitution (¹⁸O) may increase this lifetime.[1] |

| Reactivity | High | Enhanced reactivity compared to ozone is predicted due to the high ring strain facilitating easier bond cleavage.[1] |

Potential Energy Surface Relationship

The relationship between this compound and conventional ozone can be visualized as two minima on a potential energy surface, separated by a transition state.

Caption: Energy relationship between this compound and ozone.

Predicted Spectroscopic Properties

The high symmetry of this compound leads to a unique vibrational spectrum that can be used for its identification. Unlike bent ozone, the totally symmetric stretching mode of this compound is predicted to be infrared inactive. The most prominent feature in its IR spectrum is expected to be an intense E' bending vibration.[1]

Table 3: Predicted Vibrational Frequencies of this compound

| Vibrational Mode | Symmetry | IR Activity | Predicted Wavenumber (cm⁻¹) |

| Symmetric Stretch | A₁' | Inactive[1] | Not IR observable |

| Bending Vibration | E' | Active[1] | ~700-800[1] |

Note: The predicted wavenumbers are based on computational studies and observations of surface-stabilized species.

Methodologies and Potential Applications

Computational Protocols

The properties outlined in this guide are primarily derived from high-level ab initio and DFT calculations. Key computational methods cited in the literature include:

-

Coupled-Cluster Theory [CCSD(T)]: Often considered the "gold standard" in quantum chemistry for its high accuracy in calculating energies and molecular properties.[1]

-

Density Functional Theory (DFT): A widely used method that provides a good balance between computational cost and accuracy for a broad range of chemical systems.[1]

These methods are used to map the potential energy surface, locate stationary points (minima and transition states), and calculate vibrational frequencies and other molecular properties.

Experimental Approaches and Stabilization

While bulk synthesis of this compound remains an open challenge, experimental evidence for its formation has been reported on the surface of magnesium oxide (MgO) crystals.[1][2] It is proposed that charge transfer from the magnesium ions stabilizes the cyclic structure.[1]

Future research into stabilizing this compound may involve:

-

Matrix Isolation: Trapping the molecule in an inert gas matrix at cryogenic temperatures to prevent isomerization.

-

Encapsulation: Confining this compound within a larger molecular framework, such as a fullerene cage (O₃@C₆₀), to enhance its thermal stability.[1]

Workflow for this compound Investigation

Caption: Workflow for this compound research.

Potential Applications in Drug Development and Materials Science

Should methods for its stabilization and synthesis be developed, the high energy content of this compound could be of significant interest. It has been speculated as a potential additive to liquid oxygen to improve the specific impulse of rocket fuels.[2][3] In the context of drug development, while direct applications are not immediately apparent due to its extreme instability, its high reactivity could potentially be harnessed in specialized, controlled chemical syntheses, acting as a potent and unique oxidizing agent. However, its practical use remains highly speculative and contingent on overcoming the substantial challenge of its stabilization.[1]

References

Trioxirane molecular structure and bonding

An In-depth Technical Guide on the Molecular Structure and Bonding of Trioxirane and Related Ozonides

This guide provides a detailed examination of the molecular structure and bonding characteristics of this compound (cyclic ozone, O₃) and the related primary ozonide, 1,2,3-trioxolane. It is intended for researchers, scientists, and professionals in drug development who are interested in strained ring systems and peroxide chemistry.

The term "this compound" systematically refers to a three-membered ring consisting of three oxygen atoms, an isomeric form of ozone known as cyclic ozone.[1][2] This molecule is distinct from the more commonly encountered ozonides, which are typically five-membered rings containing carbon atoms, formed during the ozonolysis of alkenes.[3] The primary ozonide formed from the reaction of ozone with ethylene (B1197577) is 1,2,3-trioxolane, also referred to as a molozonide.[3] Both this compound and 1,2,3-trioxolane are characterized by significant ring strain and weak oxygen-oxygen bonds, leading to high reactivity and instability.[1] Understanding the structure and bonding of these molecules is crucial for fields ranging from atmospheric chemistry to the design of peroxide-based pharmaceuticals.

Molecular Structure and Bonding of this compound (Cyclic Ozone)

This compound is a theoretically predicted isomer of ozone (O₃) with a highly strained equilateral triangle structure.[1][2] Unlike the common bent form of ozone (C₂ᵥ symmetry), this compound possesses a highly symmetric D₃ₕ structure.[1] This cyclic form is a metastable, high-energy local minimum on the potential energy surface, lying approximately 30 kcal/mol higher in energy than the ground-state bent isomer.[1]

The significant energy difference is primarily attributed to the severe ring strain imposed by the 60° bond angles, a substantial deviation from the preferred geometry for oxygen atoms.[1] The bonding within the ring consists of three equivalent sigma bonds.[1] While the free molecule is predicted to be short-lived, experimental evidence for the existence of cyclic ozone has been found on the surface of magnesium oxide crystals, where it is stabilized by surface interactions.[1][2]

Quantitative Structural Data for Ozone Isomers

The following table summarizes the key structural parameters for both this compound (cyclic ozone) and the common bent ozone, derived from theoretical calculations.

| Parameter | This compound (Cyclic O₃) | Bent Ozone (C₂ᵥ) |

| Symmetry | D₃ₕ[1] | C₂ᵥ[1] |

| O-O Bond Length | ~1.45 Å[1] | ~1.28 Å[1] |

| O-O-O Bond Angle | 60°[1] | ~117°[1] |

| Relative Energy | ~ +30 kcal/mol[1] | 0 kcal/mol (Ground State)[1] |

Visualization of Ozone Isomers

The structural differences between the two ozone isomers are significant, dictating their respective stabilities and reactivities.

Caption: Comparison of bent ozone and this compound structures.

Molecular Structure and Bonding of 1,2,3-Trioxolane

1,2,3-Trioxolane is the primary ozonide formed in the cycloaddition reaction between ozone and an alkene, as described by the Criegee mechanism. The structure of the primary ozonide of ethylene has been definitively characterized using microwave spectroscopy, confirming a five-membered ring.[4] The molecule adopts a twisted "envelope" conformation to alleviate some of the ring strain. This intermediate is highly unstable and rapidly rearranges to the more stable 1,2,4-trioxolane (B1211807) (secondary ozonide).[3]

Quantitative Structural Data for 1,2,3-Trioxolane

The table below presents the structural parameters for ethylene primary ozonide determined via microwave spectroscopy.

| Parameter | Value |

| Conformation | Envelope |

| O-O Bond Length | Data not available in provided search results |

| C-O Bond Length | Data not available in provided search results |

| C-C Bond Length | Data not available in provided search results |

| Bond Angles | Data not available in provided search results |

Note: Specific quantitative data for bond lengths and angles of 1,2,3-trioxolane were not found in the provided search results, but the definitive characterization by microwave spectroscopy confirms its 1,2,3-trioxolane structure.[4]

Criegee Mechanism of Ozonolysis

The formation and decomposition of the primary ozonide is a key part of the ozonolysis reaction.

Caption: The Criegee mechanism for alkene ozonolysis.

Experimental and Theoretical Methodologies

The elucidation of the structures of unstable molecules like this compound and primary ozonides relies on a combination of advanced experimental techniques and computational chemistry.

Experimental Protocol: Microwave Spectroscopy

Microwave spectroscopy is a high-resolution technique ideal for determining the precise geometric structure of small molecules in the gas phase.[5] It measures the transitions between quantized rotational energy levels. For a molecule to be microwave active, it must possess a permanent dipole moment.[5]

A generalized experimental workflow is as follows:

-

Sample Preparation: The reactants (e.g., ethylene and ozone) are co-condensed at very low temperatures to generate the unstable primary ozonide. The sample is then carefully warmed to allow the species to enter the gas phase.

-

Microwave Irradiation: The gaseous sample is introduced into a waveguide and irradiated with microwaves of continuously varying frequency.

-

Detection of Absorption: At specific frequencies corresponding to rotational transitions, the molecules absorb microwave radiation. This absorption is detected, often by a crystal detector.

-

Spectral Analysis: The resulting spectrum consists of a series of absorption lines. The frequencies of these lines are used to calculate the principal moments of inertia (Ia, Ib, Ic) of the molecule.[5]

-

Structure Determination: By analyzing the moments of inertia for several isotopically substituted versions of the molecule, the precise bond lengths and angles can be determined with high accuracy.[5]

Caption: Workflow for molecular structure determination via microwave spectroscopy.

Theoretical Protocol: Quantum Chemical Calculations

For highly unstable or transient species like this compound, theoretical calculations are indispensable. Ab initio and Density Functional Theory (DFT) methods are commonly used.

-

Method Selection: A suitable level of theory (e.g., Hartree-Fock, Møller-Plesset perturbation theory, or DFT with a specific functional) and a basis set (e.g., 6-31G*, cc-pVTZ) are chosen.[6]

-

Geometry Optimization: The calculation finds the lowest energy arrangement of the atoms, providing the equilibrium geometry (bond lengths and angles).[1]

-

Frequency Calculation: A vibrational frequency analysis is performed to confirm that the optimized structure is a true energy minimum (no imaginary frequencies) or a transition state.

-

Energy Calculation: The absolute and relative energies of different isomers (e.g., cyclic vs. bent ozone) are calculated to predict their relative stabilities.[1][6]

Relevance in Drug Development

While this compound itself has no direct therapeutic application, the chemistry of the peroxide bond in related 1,2,4-trioxolane structures is central to the mechanism of modern antimalarial drugs like arterolane (B1665781) and OZ439.[7] The prevailing view is that the peroxide bond is reductively cleaved by ferrous iron (Fe²⁺), which is present in high concentrations within the malaria parasite.[7] This cleavage initiates a cascade of reactions that generate reactive radical species, ultimately leading to parasite death. This concept of using a trioxolane as a trigger for selective drug delivery in an iron-rich environment is a key strategy in developing new antimalarials.[7]

Caption: Activation pathway for 1,2,4-trioxolane antimalarials.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Cyclic ozone - Wikipedia [en.wikipedia.org]

- 3. Ozonide - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. sci.tanta.edu.eg [sci.tanta.edu.eg]

- 6. s3.smu.edu [s3.smu.edu]

- 7. Efficient and Stereocontrolled Synthesis of 1,2,4-Trioxolanes Useful for Ferrous Iron-Dependent Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

The Theoretical Landscape of Cyclic Ozone: A High-Energy Isomer

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the theoretical stability, electronic structure, and potential isomerization pathways of cyclic ozone (O₃), a high-energy isomer of the familiar bent ozone molecule. While its existence remains elusive in the gas phase, decades of computational chemistry research have painted a detailed picture of this metastable species. This document summarizes key quantitative data, outlines the theoretical methodologies used in its study, and visualizes the critical energetic relationships governing its existence.

Executive Summary

Cyclic ozone, or trioxirane, is a theoretically predicted isomer of ozone featuring a D₃ₕ symmetry equilateral triangle structure.[1] High-level ab initio calculations consistently show it to be a true local minimum on the ground-state potential energy surface, though significantly less stable than the ground-state bent (C₂ᵥ) isomer.[1][2] The primary interest in cyclic ozone stems from its high energy content, which, if harnessable, could offer substantial advancements in energetic materials, such as rocket propellants.[3][4] However, its kinetic instability, largely governed by a significant isomerization barrier that is susceptible to quantum tunneling, presents a formidable challenge to its synthesis and isolation.[2][5] This guide delves into the computational evidence that has defined our understanding of this intriguing molecule.

Structural and Energetic Properties

The fundamental differences between the common bent ozone and its cyclic isomer are rooted in their molecular geometry and the resulting electronic structures. Bent ozone features a bond angle of approximately 117°, while the equilateral structure of cyclic ozone necessitates a highly strained 60° bond angle.[1] This ring strain is a major contributor to the cyclic isomer's thermodynamic instability.

Comparative Geometries

The optimized geometries of the two isomers, as determined by various computational methods, are summarized below.

| Property | Bent Ozone (C₂ᵥ) | Cyclic Ozone (D₃ₕ) | Source(s) |

| Symmetry | C₂ᵥ | D₃ₕ | [1] |

| O-O Bond Length | ~1.28 Å | ~1.45 Å | [1] |

| Bond Angle | ~117° | 60° | [1] |

Relative Energies and Isomerization Barrier

The energetic landscape of ozone isomers is the most critical aspect of its theoretical study. Cyclic ozone is consistently predicted to be a high-energy local minimum, lying substantially above the global minimum of bent ozone. A significant activation barrier separates the two, providing a degree of kinetic stability.

| Parameter | Energy (kcal/mol) | Energy (kJ/mol) | Computational Method | Source(s) |

| Relative Energy of Cyclic O₃ | ~30 kcal/mol | ~125 kJ/mol | MRCISD+Q/aug-cc-pVQZ | [1][2] |

| 25 kcal/mol | 105 kJ/mol | GVB-CI | [1] | |

| 40-88 kJ/mol | 40-88 kJ/mol | Correlated Wave Function | [6] | |

| Isomerization Barrier (Cyclic → Bent) | 22-25 kcal/mol | 92-105 kJ/mol | MCSCF/MRCI | [2] |

| 17-20 kcal/mol | 71-84 kJ/mol | CCSD(T)/B3LYP | [2] | |

| 26 kcal/mol (or less) | 109 kcal/mol (or less) | Ab initio MO + CI | [7][8] | |

| Dissociation Limit (O₂ + O) | ~24 kcal/mol | ~100 kJ/mol | (Relative to Bent O₃) | [6][7] |

Note: The energy of the cyclic ozone minimum is approximately 6-7 kcal/mol higher than the dissociation limit to ground-state dioxygen and an oxygen atom.[2]

Vibrational Frequencies

Vibrational frequency calculations are essential for identifying stationary points on the potential energy surface as either minima (no imaginary frequencies) or transition states (one imaginary frequency). They also provide spectroscopic signatures that could aid in experimental detection.

| Molecule | Vibrational Mode | Wavenumber (cm⁻¹) | Source(s) |

| Bent Ozone (C₂ᵥ) | Symmetric Stretch (ν₁) | ~1103 | [9] |

| Bending (Scissoring) (ν₂) | ~701 | [9] | |

| Asymmetric Stretch (ν₃) | ~1042 | [9] | |

| Cyclic Ozone (D₃ₕ) | Breathing Mode (ν₁) | - | [10][11] |

| Degenerate Bending (ν₂) | ~800 | [11] |

Theoretical and Computational Protocols

The theoretical investigation of cyclic ozone relies on sophisticated quantum chemical methods to accurately describe its challenging electronic structure, which is known to have significant multireference character.[2]

Ab Initio and Density Functional Theory (DFT) Methods

A typical computational workflow for analyzing the stability of cyclic ozone involves the following steps:

-

Selection of Method and Basis Set:

-

Method: Due to the multireference nature of ozone, methods that can handle electron correlation accurately are required. High-level ab initio methods like Multireference Configuration Interaction (MRCISD), Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)), and Generalized Valence Bond (GVB) are often employed.[1][2] Density Functional Theory (DFT) methods, such as B3LYP, can also be used, particularly for initial geometry optimizations and frequency calculations, though their accuracy for relative energies may be lower than high-level ab initio methods.[2][12]

-

Basis Set: A large and flexible basis set is crucial for obtaining accurate results. Augmented correlation-consistent basis sets, such as aug-cc-pVQZ, are commonly used as they include diffuse functions necessary to describe the electron distribution in a system with lone pairs.[1][2]

-

-

Geometry Optimization:

-

The molecular geometry of both the bent (C₂ᵥ) and cyclic (D₃ₕ) isomers is optimized to find the lowest energy structure for each. This is an iterative process where the forces on each atom are calculated and the atomic positions are adjusted until a stationary point on the potential energy surface is reached.

-

-

Vibrational Frequency Analysis:

-

Harmonic vibrational frequencies are calculated at the optimized geometries. The results confirm that the structures are true minima (all real frequencies) or transition states (one imaginary frequency). These frequencies also provide the zero-point vibrational energy (ZPVE) correction, which is added to the electronic energy to get a more accurate total energy.

-

-

Transition State Search:

-

To find the isomerization pathway, a transition state (TS) search is performed. Methods like the Synchronous Transit-Guided Quasi-Newton (STQN) method are used to locate the saddle point on the potential energy surface that connects the cyclic ozone minimum to the bent ozone minimum. The structure of the TS is then confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the reaction coordinate.

-

-

Energetics Calculation:

-

Single-point energy calculations are often performed at the optimized geometries using a higher level of theory or a larger basis set to obtain more accurate energy differences between the isomers and the transition state.[13]

-

-

Tunneling Corrections:

-

For a more accurate prediction of the isomerization rate and half-life, especially at low temperatures, the contribution of quantum tunneling through the reaction barrier must be calculated. This is often done using methods like Variational Transition State Theory with multidimensional tunneling corrections (VTST/μOMT).[2][5]

-

Key Pathways and Relationships

The stability and fate of cyclic ozone are governed by its position on the potential energy surface relative to other species.

Caption: Energy landscape of ozone isomers and dissociation products.

The diagram above illustrates the energetic relationship between bent ozone, cyclic ozone, the transition state (TS) for their interconversion, and the dissociation products. While there is a substantial barrier protecting cyclic ozone from isomerizing, the dissociation channel (O₂ + O) is energetically lower than the cyclic isomer itself, highlighting one of the challenges in its isolation.[14]

Caption: Computational workflow for studying cyclic ozone stability.

Kinetic Stability and The Role of Tunneling

While the isomerization barrier of ~25 kcal/mol suggests cyclic ozone should be persistent at low temperatures, theoretical studies incorporating quantum effects tell a different story.[2] Calculations have shown that multidimensional tunneling of the oxygen atoms through the barrier is a very significant process, especially below 300 K.[2][5] This quantum effect dramatically reduces the predicted half-life of cyclic ozone to mere seconds at 200 K, providing a potential explanation for the repeated failures to isolate it in the gas phase.[2][5] Isotopic substitution with ¹⁸O is predicted to decrease the tunneling probability, potentially making isotopically labeled cyclic ozone a more viable target for experimental observation.[5]

Conclusion and Future Outlook

The consensus from decades of theoretical research is that cyclic ozone is a kinetically persistent but thermodynamically unstable isomer of O₃. It resides in a shallow local minimum on the potential energy surface, approximately 30 kcal/mol above the well-known bent structure.[1][2] A significant isomerization barrier is undermined by a strong quantum tunneling effect, leading to a short predicted half-life at cryogenic temperatures.[2]

Despite the challenges, the high energy density of cyclic ozone continues to make it a tantalizing target.[3] Future research may focus on methods to stabilize the molecule, such as encapsulation within fullerene cages or complexation with transition metals, to mitigate its inherent instability and unlock its potential as a next-generation energetic material.[1][12][15] The detailed theoretical understanding outlined in this guide provides the fundamental framework for these future endeavors.

References

- 1. grokipedia.com [grokipedia.com]

- 2. lab409chem.ccu.edu.tw [lab409chem.ccu.edu.tw]

- 3. sciencedaily.com [sciencedaily.com]

- 4. Cyclic ozone [dl1.en-us.nina.az]

- 5. scribd.com [scribd.com]

- 6. pubs.aip.org [pubs.aip.org]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. DSpace [kb.osu.edu]

- 10. pubs.aip.org [pubs.aip.org]

- 11. researchgate.net [researchgate.net]

- 12. Transition metal complexes of cyclic and open ozone and thiozone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. pubs.aip.org [pubs.aip.org]

- 15. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to Trioxirane

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of trioxirane, a theoretically predicted allotrope of oxygen, also known as cyclic ozone. The document elucidates its chemical identity, including its CAS number and various synonyms, and presents its computed physicochemical properties. Due to its theoretical nature, this guide also clarifies the distinction between this compound and other structurally similar but distinct chemical entities. While experimental data remains unavailable, this document aggregates the existing theoretical knowledge to serve as a foundational reference for researchers in chemistry and drug development.

Chemical Identity and Synonyms

This compound is the systematic IUPAC name for a cyclic isomer of ozone.[1][2] It is a theoretically predicted molecule and has not yet been synthesized in bulk.[2][3] The primary identifier for this compound is its CAS Registry Number.

Table 1: Identifiers for this compound

| Identifier Type | Value |

|---|---|

| CAS Number | 153851-84-4[1][4] |

| IUPAC Name | This compound[1][2] |

| Synonyms | Cyclic ozone, Cyclotrioxidane, Trioxacyclopropane[1][2][5][6] |

| Molecular Formula | O₃[1][5] |

It is crucial to distinguish this compound from other compounds with similar names, such as oxiranes and trioxolanes, which have different structures and CAS numbers.

Table 2: Related but Distinct Compounds

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| Ethylene oxide (Oxirane) | 75-21-8[7] | C₂H₄O |

| 1,2,3-Trioxolane | 6669-36-9[8][9] | C₂H₄O₃ |

| 1,2,4-Trioxolane, 3,5-diphenyl- | 23888-15-5[10] | C₁₄H₁₂O₃ |

Below is a diagram illustrating the key identifiers associated with this compound.

Caption: Relationship of Identifiers for this compound.

Physicochemical Properties

The properties of this compound have been predicted through computational methods. Experimental data is not available as the molecule has only been observed in minute quantities on the surface of magnesium oxide crystals.[2] It is believed to be higher in energy than the common, bent-chain form of ozone.[2]

Table 3: Computed Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 47.998 g/mol | PubChem[1] |

| Exact Mass | 47.984743858 Da | PubChem[1] |

| Topological Polar Surface Area | 39.4 Ų | PubChem[1] |

| Heavy Atom Count | 3 | PubChem[1] |

| Complexity | 4.8 | PubChem[1] |

| Physical Description | Liquid (Predicted) | HMDB[1] |

| Melting Point | -251 °C (Predicted) | HMDB[1] |

Theoretical Structure and Stability

This compound is predicted to have a highly strained structure with its three oxygen atoms forming an equilateral triangle.[2][11] This D₃ₕ symmetry is in contrast to the C₂ᵥ symmetry of standard ozone.[11] Quantum chemical studies suggest that cyclic ozone is a metastable isomer, existing as a local minimum on the potential energy surface, but it is less stable than the open-chain form of ozone.[11]

The diagram below illustrates the structural relationship between diatomic oxygen, standard ozone, and the theoretical this compound.

Caption: Structural Relationship of Ozone Allotropes.

Experimental Protocols and Methodologies

As a theoretically predicted and untargeted synthesized molecule, there are no established experimental protocols for the synthesis, handling, or application of this compound. Research into this molecule has been primarily computational.[11] The challenge in synthesizing this compound lies in its high strain and energetic instability relative to standard ozone.[2][11]

Signaling Pathways and Biological Activity

There is no known or predicted biological activity or involvement in signaling pathways for this compound. Its existence is transient and has only been suggested under specific, non-biological conditions.[2] Therefore, it is not a candidate for drug development at this time. The focus of current research is on its fundamental chemical and physical properties from a theoretical standpoint.

Conclusion

This compound, with the CAS number 153851-84-4, is a fascinating, theoretically predicted cyclic allotrope of oxygen. While its existence is supported by computational models, the lack of a bulk synthesis method means that its properties and potential applications remain purely theoretical. For researchers, it is critical to differentiate this compound from other similarly named compounds and to recognize the current limitations in its experimental study. Future advances in synthetic chemistry may one day allow for the isolation and characterization of this high-energy molecule.

References

- 1. This compound | O3 | CID 16206854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cyclic ozone - Wikipedia [en.wikipedia.org]

- 3. Cyclic ozone [dl1.en-us.nina.az]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. guidechem.com [guidechem.com]

- 6. This compound|lookchem [lookchem.com]

- 7. Ethylene oxide - Wikipedia [en.wikipedia.org]

- 8. 1,2,3-Trioxolane [webbook.nist.gov]

- 9. 1,2,3-Trioxolane | C2H4O3 | CID 21917690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1,2,4-Trioxolane, 3,5-diphenyl- [webbook.nist.gov]

- 11. grokipedia.com [grokipedia.com]

An In-depth Technical Guide to High-Energy Isomers of Ozone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ozone (O₃), a triatomic allotrope of oxygen, is well-known for its crucial role in the stratosphere and its strong oxidizing properties. Beyond its ground-state bent structure (C₂ᵥ symmetry), theoretical studies have predicted the existence of higher-energy isomers, most notably the cyclic form, also known as trioxirane (D₃ₕ symmetry). These high-energy isomers are of significant interest due to their potential as high-energy-density materials and as transient species in chemical reactions. This technical guide provides a comprehensive overview of the current state of knowledge on high-energy isomers of ozone, with a primary focus on the theoretically well-characterized cyclic ozone. It summarizes key quantitative data, outlines the experimental approaches used in attempts to synthesize and characterize these elusive molecules, and presents the theoretical understanding of their isomerization pathways.

Introduction to High-Energy Isomers of Ozone

The familiar bent structure of ozone is the most stable arrangement of three oxygen atoms. However, other geometric arrangements, or isomers, can exist at higher potential energies. These high-energy isomers are metastable, meaning they reside in a local minimum on the potential energy surface, separated from the more stable ground state by an energy barrier.[1] The most studied of these is the cyclic isomer, which forms an equilateral triangle.[2] The significant strain in the three-membered ring makes this isomer substantially more energetic than ground-state ozone.[3]

The primary motivation for the study of high-energy ozone isomers is their potential as powerful and clean energy sources, for instance, as an additive to rocket fuel.[4] However, their high reactivity and transient nature make their synthesis, isolation, and characterization exceptionally challenging. To date, definitive experimental synthesis and bulk characterization of a high-energy ozone isomer remain elusive.[5] Our understanding of these species is therefore largely derived from sophisticated computational chemistry studies.

Properties of Ozone Isomers: A Comparative Analysis

Computational studies have provided detailed predictions of the geometric and energetic properties of ozone isomers. The following tables summarize key quantitative data for the ground-state (bent) and the high-energy cyclic isomer. Information on other potential open-chain isomers is sparse in the literature and not included here due to a lack of consistent theoretical data.

Geometric Parameters

The table below presents a comparison of the calculated bond lengths and bond angles for the ground-state and cyclic isomers of ozone. These values are derived from various high-level quantum chemical calculations.

| Isomer | Symmetry | O-O Bond Length (Å) | O-O-O Bond Angle (°) |

| Ground-State Ozone | C₂ᵥ | ~1.278 | ~116.8 |

| Cyclic Ozone (this compound) | D₃ₕ | ~1.45 | 60 |

Table 1: Comparison of calculated geometric parameters for ground-state and cyclic ozone.

Relative Energies and Stability

The energy difference between the ground state and higher-energy isomers is a critical parameter. The following table summarizes the calculated relative energy of cyclic ozone with respect to the ground-state isomer.

| Isomer | Relative Energy (kcal/mol) | Isomerization Barrier (kcal/mol) |

| Ground-State Ozone | 0 (by definition) | N/A |

| Cyclic Ozone (this compound) | 29 - 34 | 17 - 25 |

Table 2: Calculated relative energy and isomerization barrier for cyclic ozone. The isomerization barrier is the energy required to convert the cyclic form back to the more stable bent form.[5]

Vibrational Frequencies

Vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is a key tool for identifying molecules. The table below lists the theoretically predicted harmonic vibrational frequencies for the fundamental modes of ground-state and cyclic ozone. These frequencies are crucial for guiding experimental searches for these isomers.

| Isomer | Symmetry | Vibrational Mode | Calculated Frequency (cm⁻¹) |

| Ground-State Ozone | C₂ᵥ | Symmetric Stretch (ν₁) | ~1135 |

| Bending (ν₂) | ~716 | ||

| Asymmetric Stretch (ν₃) | ~1089 | ||

| Cyclic Ozone (this compound) | D₃ₕ | Symmetric Stretch (ν₁, A₁') | ~1100-1200 |

| Degenerate Bend (ν₂, E') | ~700-800 |

Table 3: Comparison of calculated harmonic vibrational frequencies for ground-state and cyclic ozone.[2][6][7]

Experimental Approaches to Synthesis and Characterization

The experimental pursuit of high-energy ozone isomers has primarily focused on the technique of matrix isolation, often in combination with photolysis.[8][9] This method aims to generate and trap these highly reactive species in an inert cryogenic solid, allowing for spectroscopic characterization.

Matrix Isolation Spectroscopy

Principle: In a typical matrix isolation experiment, a precursor molecule (in this case, ozone) is mixed with a large excess of an inert gas, such as argon or neon, and the mixture is slowly deposited onto a cryogenic window (typically cooled to 4-20 K).[9] The inert gas forms a solid matrix, trapping the precursor molecules in an isolated state. This prevents intermolecular reactions and allows for the study of individual molecules.

Experimental Protocol Outline:

-

Ozone Generation: Ozone is typically produced by passing molecular oxygen (O₂) through an electric discharge.

-

Matrix Deposition: A gaseous mixture of ozone and a large excess of a noble gas (e.g., Ar, with a ratio of O₃:Ar of 1:1000 or higher) is directed onto a cold substrate (e.g., a CsI or BaF₂ window) maintained at cryogenic temperatures (e.g., 10-15 K) within a high-vacuum chamber.

-

Spectroscopic Analysis: The deposited matrix is then analyzed using spectroscopic techniques, most commonly FTIR spectroscopy, to obtain the vibrational spectrum of the isolated ozone molecules.

-

In-situ Generation of Isomers: To attempt the synthesis of high-energy isomers, the matrix-isolated ozone is often subjected to photolysis using a laser or a broad-spectrum lamp.[10] The energy from the photons can induce isomerization.

-

Post-Photolysis Analysis: Following photolysis, further spectroscopic measurements are taken to identify any new species that may have formed. The appearance of new absorption bands at frequencies predicted for a high-energy isomer would provide evidence for its formation.

Laser Photolysis

The choice of laser wavelength and intensity is critical in photolysis experiments. The goal is to provide enough energy to overcome the isomerization barrier without causing dissociation of the ozone molecule.[1] Both ultraviolet (UV) and visible lasers have been employed in these experiments. The specific parameters, such as wavelength, fluence, and pulse duration, are often varied to explore different regions of the ozone potential energy surface.

Despite numerous attempts using these techniques, the unambiguous identification of a high-energy ozone isomer in the gas or condensed phase remains a significant experimental challenge. The observed reaction products in ozone photolysis experiments in matrices are often the result of reactions between oxygen atoms and other species present.[11][12]

Theoretical Isomerization and Reaction Pathways

Computational chemistry provides a powerful tool to explore the potential energy surface (PES) of the O₃ system, which maps the energy of the molecule as a function of its geometry.[4] The PES reveals the relative stabilities of different isomers, the energy barriers separating them, and the most likely pathways for isomerization.

The isomerization from the high-energy cyclic form to the more stable bent form is a key process that determines the lifetime of cyclic ozone.[5] Theoretical calculations have mapped out the minimum energy path for this reaction, identifying the transition state structure that lies at the peak of the energy barrier between the two isomers.

The height of this barrier is a crucial factor in the kinetic stability of cyclic ozone. A higher barrier would imply a longer lifetime, making experimental detection more feasible.[5] Calculations suggest that while the barrier is significant, quantum mechanical tunneling may play a role in the isomerization process, potentially reducing the lifetime of cyclic ozone, especially at low temperatures.[5]

Conclusion and Future Outlook

High-energy isomers of ozone, particularly the cyclic form, represent a fascinating area of chemical physics with potential applications in energy storage. While theoretical studies have provided a robust framework for understanding their properties and stability, experimental realization remains a formidable challenge. The primary hurdles are the high reactivity of these species and the difficulty in distinguishing them from other reaction products.

Future progress in this field will likely depend on advancements in both experimental and theoretical techniques. On the experimental front, more sophisticated and sensitive spectroscopic methods, potentially coupled with novel synthesis approaches, may be required for the definitive identification of these elusive molecules. Theoretically, more accurate calculations of the full-dimensional potential energy surface and dynamics simulations will provide deeper insights into the factors governing the stability and reactivity of high-energy ozone isomers, guiding future experimental efforts. For professionals in drug development, while direct applications are not immediately apparent, the fundamental insights gained from studying such reactive oxygen species could have long-term implications for understanding oxidative stress and related biological processes.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. researchgate.net [researchgate.net]

- 3. quora.com [quora.com]

- 4. researchgate.net [researchgate.net]

- 5. lab409chem.ccu.edu.tw [lab409chem.ccu.edu.tw]

- 6. researchgate.net [researchgate.net]

- 7. Vibrational Spectra of Ozone (O3) Using Lie Algebraic Method – Oriental Journal of Chemistry [orientjchem.org]

- 8. Organic Chemistry 2 - Methods - Ruhr-Universität Bochum [ruhr-uni-bochum.de]

- 9. Matrix isolation - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Observation of Light-Induced Reactions of Olefin–Ozone Complexes in Cryogenic Matrices Using Fourier-Transform Infrared Spectroscopy | MDPI [mdpi.com]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Computational Prediction of Trioxirane and Secondary Ozonide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The prediction of chemical syntheses through computational means is a rapidly advancing field that promises to accelerate discovery in materials science and drug development.[1] Among the classes of molecules that present both synthetic challenges and significant interest are cyclic organic peroxides. This guide focuses on the computational prediction of the synthesis of 1,2,4-trioxolanes, commonly known as secondary ozonides (SOZs). While the term "trioxirane" can refer to the unstable O₃ isomer, cyclic ozone, its synthesis and isolation are exceptionally challenging.[2] In the context of organic synthesis and atmospheric chemistry, the more stable and relevant structures are the five-membered 1,2,4-trioxolane (B1211807) rings. These SOZs are key products in the ozonolysis of alkenes, a reaction of fundamental importance in both synthetic organic chemistry and atmospheric processes.[3][4]

This document provides an in-depth overview of the theoretical frameworks and computational methodologies employed to predict the formation of these trioxolane structures. We will explore the reaction pathways, detail the computational protocols used for their study, present key quantitative data from the literature, and visualize the complex workflows and mechanisms involved.

The Ozonolysis Reaction Pathway: The Criegee Mechanism

The primary route for the formation of 1,2,4-trioxolanes (secondary ozonides) is the ozonolysis of alkenes, which is generally understood to proceed via the Criegee mechanism.[5] This multi-step process involves the formation and rearrangement of several key intermediates. Computational chemistry has been instrumental in elucidating the potential energy surface of this reaction, identifying transition states, and predicting product distributions.[6][7]

The widely accepted steps are:

-

1,3-Dipolar Cycloaddition: Ozone adds across the double bond of an alkene in a concerted cycloaddition reaction to form a highly unstable intermediate known as a primary ozonide (POZ) or 1,2,3-trioxolane.[6][8]

-

Cycloreversion: The primary ozonide is short-lived and rapidly undergoes cycloreversion, cleaving to form a carbonyl compound (an aldehyde or a ketone) and a carbonyl oxide, commonly referred to as the Criegee intermediate (CI).[8][9]

-

1,3-Dipolar Cycloaddition (Recombination): The Criegee intermediate is a zwitterion that can then undergo a second 1,3-dipolar cycloaddition with the carbonyl compound formed in the previous step. This recombination step, if the CI is stabilized, leads to the formation of the more stable five-membered ring of a secondary ozonide (SOZ), or 1,2,4-trioxolane.[3]

The overall pathway is depicted below.

Computational Methodologies

The accurate prediction of reaction pathways and energetics in ozonolysis requires sophisticated quantum chemical calculations. These methods serve as the "experimental protocols" in computational chemistry, providing the framework for simulating molecular behavior.[10] A typical workflow involves geometry optimization of all species (reactants, intermediates, transition states, and products), followed by high-accuracy single-point energy calculations.[11]

Key Experimental (Computational) Protocols

-

Density Functional Theory (DFT): DFT is a workhorse for geometry optimizations and frequency calculations due to its favorable balance of computational cost and accuracy.[11]

-

Functionals: Commonly used functionals include B3LYP, which is a hybrid functional, and M06-2X, which is well-suited for non-covalent interactions and kinetics.[3][11]

-

Basis Sets: Geometries are typically optimized using Pople-style basis sets like 6-31G(d) or 6-31+G(d,p), or correlation-consistent basis sets such as aug-cc-pVTZ for higher accuracy.[6][8][11]

-

-

High-Accuracy Ab Initio Methods: To obtain more reliable energies, single-point energy calculations are often performed on the DFT-optimized geometries using more rigorous (and computationally expensive) methods.

-

Coupled Cluster (CC) Theory: The "gold standard" for accuracy is often considered to be Coupled Cluster with Single, Double, and perturbative Triple excitations, denoted as CCSD(T).[12]

-

Møller–Plesset Perturbation Theory (MP): Second-order Møller–Plesset theory (MP2) is also used, though it is generally less accurate than CCSD(T).[13] Spin-projected fourth-order Møller–Plesset theory (PMP4) has been employed to correct DFT energies in ozonolysis studies.[14]

-

-

Composite Methods: These methods approximate high-level calculations by combining results from several lower-level calculations to achieve high accuracy with reduced computational cost. Examples include the Gaussian-n theories (e.g., G3, G4) and Complete Basis Set (CBS) methods (e.g., CBS-QB3).[3][15]

-

Solvation Models: To simulate reactions in solution, calculations can be performed using implicit solvation models like the Polarizable Continuum Model (PCM), which represents the solvent as a continuous dielectric medium.[11]

-

Reaction Rate Theory: To predict reaction rates and product branching ratios, statistical rate theories like Transition State Theory (TST) and Rice–Ramsperger–Kassel–Marcus (RRKM) theory are often employed, using the energetics obtained from quantum chemical calculations.[9][16]

The logical flow of a typical computational investigation into ozonolysis is outlined in the diagram below.

Quantitative Data Analysis

Computational studies provide a wealth of quantitative data, including the relative energies of intermediates and the activation energies (barriers) for reaction steps. This data is crucial for understanding reaction feasibility and selectivity.

Relative Energies of Ozonolysis Intermediates

The stability of intermediates and the height of transition state barriers determine the reaction pathway. The table below summarizes relative energies for key species in the ozonolysis of trans-2-butene, providing insight into the thermodynamics of the process.

| Species | Description | Relative Energy (kcal/mol)[9] |

| 13 + 14 | trans-2-butene + Ozone | 0.0 |

| TS 15 | Transition State to POZ | -6.5 |

| 16 | Primary Ozonide (POZ) | -53.4 |

| TS 17 | Transition State to syn-CI | -22.1 |

| TS 19 | Transition State to anti-CI | -21.2 |

| 1 + 18 | syn-Acetaldehyde Oxide (CI) + Acetaldehyde | -42.9 |

| 4 + 18 | anti-Acetaldehyde Oxide (CI) + Acetaldehyde | -46.7 |

Energies calculated at the MCG3//QCISD/6-31G(d) level of theory at 0 K. Relative to initial reactants.

Reaction Barrier Heights

Activation energies are critical for predicting reaction kinetics. Lower barriers indicate faster reactions. The following table presents computationally determined activation barriers for various ozonolysis and related reactions.

| Reaction | Computational Method | Barrier Height (kJ/mol) |

| Phenanthrene Ozonolysis (POZ formation) | B3LYP/6-31+G(d,p) with PCM | 13[11] |

| Phenanthrene Ozonolysis (POZ dissociation) | B3LYP/6-31+G(d,p) with PCM | 76[11] |

| SOZ + H₂O → H₂O₂ + H₂O + HCHO | B3LYP/6-311++G(3df,3pd) | 117[3] |

| SOZ + H₂O → H₂O₂ + H₂O + HCHO | G3MP2 | 135[3] |

| SOZ + NH₃ (Pathway B) | B3LYP/6-311++G(3df,3pd) | 112[3] |

| SOZ + NH₃ (Pathway B) | G3MP2 | 157[3] |

Conclusion

The computational prediction of 1,2,4-trioxolane (secondary ozonide) synthesis via alkene ozonolysis is a mature field that leverages a powerful suite of quantum chemical tools.[17] High-level ab initio and density functional theory calculations have provided profound insights into the complex Criegee mechanism, enabling the characterization of transient intermediates and the prediction of reaction energetics and kinetics with increasing accuracy.[9][14] By combining methods like DFT for geometry optimization with CCSD(T) or composite models for high-accuracy energy calculations, researchers can construct detailed potential energy surfaces.[11][15] This information, when coupled with statistical rate theories, allows for the prediction of product yields and branching ratios, which are in good agreement with experimental observations.[9]

For professionals in drug development and chemical synthesis, these computational workflows offer a predictive, cost-effective tool for screening potential reactions, understanding reaction mechanisms, and guiding the synthesis of complex molecules containing the trioxolane motif.[1][18] As computational power continues to grow and theoretical models become more refined, the accuracy and scope of these predictions will undoubtedly expand, further solidifying the role of computational chemistry as an indispensable partner to experimental synthesis.

References

- 1. csmres.co.uk [csmres.co.uk]

- 2. This compound | O3 | CID 16206854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 7. scholars.wlu.ca [scholars.wlu.ca]

- 8. pure.york.ac.uk [pure.york.ac.uk]

- 9. Computational Studies of the Atmospheric Chemistry of Alkene Ozonolysis Intermediates [acswebcontent.acs.org]

- 10. Quantum chemical calculations for reaction prediction in the development of synthetic methodologies - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 11. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 12. researchgate.net [researchgate.net]

- 13. dxhx.pku.edu.cn [dxhx.pku.edu.cn]

- 14. pubs.aip.org [pubs.aip.org]

- 15. comporgchem.com [comporgchem.com]

- 16. Computational Studies of the Atmospheric Chemistry of Alkene Ozonolysis Intermediates [acswebcontent.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. Computational Analysis of Synthetic Planning: Past and Future [synthiaonline.com]

The Electronic Structure of the O₃ Ring: A Theoretical and Computational Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ozone (O₃), a critical component of the Earth's stratosphere, is well-known for its bent C₂ᵥ molecular structure. However, theoretical studies have long predicted the existence of a higher-energy, metastable isomer with a cyclic structure, often referred to as cyclic ozone or trioxirane.[1][2] This D₃ₕ symmetric molecule, forming an equilateral triangle of oxygen atoms, presents a fascinating case of unusual bonding and high ring strain.[2] While its bulk synthesis remains elusive, evidence suggests its transient existence on surfaces like magnesium oxide crystals.[1][3] This guide provides a comprehensive overview of the electronic structure of the O₃ ring, summarizing key theoretical predictions, computational methodologies, and potential experimental approaches for its characterization.

Introduction to Cyclic Ozone

Cyclic ozone is a theoretically predicted allotrope of oxygen with the same molecular formula as common ozone (O₃).[1] Unlike the familiar bent structure (bond angle ~117°), the three oxygen atoms in cyclic ozone are arranged in an equilateral triangle.[2][4] This arrangement results in significant ring strain due to the 60° bond angles, making it considerably less stable and higher in energy than the open-chain isomer.[2][5] Despite its instability, the study of cyclic ozone is of significant interest as it represents a local minimum on the potential energy surface of O₃ and offers insights into the complex bonding capabilities of oxygen.[6][7] Its high energy density has also led to speculation about its potential use as a component in rocket fuel, should it be synthesized and stabilized in bulk.[1]

Molecular and Electronic Structure

Geometric Configuration and Symmetry

Theoretical calculations consistently predict that cyclic ozone possesses D₃ₕ symmetry, forming a perfect equilateral triangle.[2] This high degree of symmetry dictates that all three oxygen atoms and all three O-O bonds are equivalent. The primary deviation from the more stable bent isomer is the acute 60° bond angle, a direct consequence of its cyclic nature.[2] This contrasts sharply with the ~116.8° angle in bent ozone.[4]

Bonding and Electronic State

The bonding in the O₃ ring is composed of three equivalent σ-bonds, which create the triangular framework.[2] Early ab initio molecular orbital calculations have explored the electronic configuration of cyclic ozone, identifying it as a stable minimum on the potential energy surface.[6][8] The ground electronic state is a singlet. The molecule's high energy relative to bent ozone, estimated to be around 29 kcal/mol higher, is largely attributed to the severe ring strain imposed by the 60° bond angles.[2] This strain makes the O-O single bonds weaker and longer than in other peroxides.[9]

Quantitative Theoretical Data

Numerous high-level computational studies have been performed to predict the properties of the O₃ ring. The data below is a summary of values obtained from various theoretical methods.

Table 1: Comparison of Calculated Properties for Cyclic (D₃ₕ) and Bent (C₂ᵥ) Ozone

| Property | Cyclic Ozone (D₃ₕ) | Bent Ozone (C₂ᵥ) |

| Symmetry | D₃ₕ | C₂ᵥ |

| O-O Bond Length | ~1.45 Å[2] | 1.272 Å[4] |

| O-O-O Bond Angle | 60°[2] | 116.78°[4] |

| Relative Energy | ~ +29 kcal/mol (metastable)[2] | 0 kcal/mol (ground state) |

| Dipole Moment | 0 D | 0.53 D[4] |

Table 2: Predicted Vibrational Frequencies for Cyclic Ozone (D₃ₕ)

| Vibrational Mode | Symmetry | Approximate Wavenumber (cm⁻¹) | Description |

| ν₁ | A₁' | ~800[2] | Symmetric "breathing" stretch |

| ν₂ | E' | ~1000[2] | Degenerate asymmetric stretch |

| ν₃ | A₂'' | ~500[2] | Ring deformation |

Methodologies and Protocols

Computational Protocol for Electronic Structure Analysis

The theoretical characterization of cyclic ozone relies heavily on ab initio quantum chemistry methods. A typical workflow to investigate its properties is as follows:

-

Initial Structure Generation: An initial guess for the geometry is created, imposing D₃ₕ symmetry with three oxygen atoms forming an equilateral triangle.

-

Geometry Optimization: The molecular geometry is optimized to find the lowest energy structure corresponding to a local minimum on the potential energy surface. This is commonly performed using methods like Self-Consistent Field (SCF), Configuration Interaction (CISD), or Coupled-Cluster theory (e.g., CCSD(T)).[6][7][9] A reasonably large basis set, such as a double-zeta plus polarization (DZ+P) or larger (e.g., aug-cc-pVTZ), is crucial for accurate results.

-

Frequency Calculation: A vibrational frequency analysis is performed at the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true local minimum. These calculations also provide the predicted infrared and Raman spectra, including the vibrational modes listed in Table 2.

-

Energy Calculation: Single-point energy calculations are performed using high-level, correlated methods (e.g., CEPA, MRCI, CCSD(T)) to accurately determine the energy of cyclic ozone relative to the bent ground state and the dissociation products (O₂ + O).[7]

-

Potential Energy Surface (PES) Scan: To understand the relationship between the cyclic and bent isomers, a PES scan can be conducted.[10] This involves systematically varying geometric parameters, such as the bond angle, and calculating the energy at each point to map the pathway and identify the transition state for isomerization.

Proposed Experimental Protocol for Detection

Direct synthesis and isolation of cyclic ozone in bulk have not been successful.[1] However, its detection as a transient species or in a stabilized environment is plausible. A potential experimental approach could involve matrix isolation spectroscopy:

-

Precursor Generation: A precursor capable of generating atomic and molecular oxygen, such as O₂ or standard O₃, is mixed with a large excess of an inert gas (e.g., Argon, Neon).

-

Matrix Deposition: The gas mixture is deposited onto a cryogenic window (e.g., CsI or BaF₂) cooled to a very low temperature (~10-20 K).

-

In-situ Photolysis or Discharge: The matrix is irradiated with UV light or subjected to an electrical discharge to generate oxygen atoms. These atoms can then react with O₂ molecules within the inert matrix.

-

Spectroscopic Analysis: The matrix is analyzed using infrared (FTIR) and/or Raman spectroscopy. The appearance of new vibrational bands corresponding to the theoretically predicted frequencies for cyclic ozone (Table 2) would provide evidence for its formation. Isotopic substitution (using ¹⁸O) would be essential to confirm the assignments, as the vibrational frequencies would shift in a predictable manner.

Visualizations

Caption: Potential energy diagram for O₃ isomerization.

Caption: Typical computational workflow for studying cyclic O₃.

Conclusion

The O₃ ring remains a fascinating, theoretically well-supported molecule that has yet to be isolated in a stable form. Computational chemistry has provided a robust framework for understanding its electronic structure, predicting it to be a D₃ₕ symmetric local minimum on the O₃ potential energy surface, albeit at a significantly higher energy than the common bent isomer.[2][7] Its high degree of ring strain governs its unique predicted properties, including its bond lengths and vibrational frequencies. While experimental confirmation is limited to observations on specific surfaces, the detailed theoretical predictions provide a clear roadmap for future experimental efforts aimed at synthesizing or detecting this high-energy molecule.[3] Further research into stabilizing cyclic ozone, perhaps within confined spaces like fullerenes, could unlock its potential as a high-energy-density material.[1]

References

- 1. Cyclic ozone - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. researchgate.net [researchgate.net]

- 4. Ozone - Wikipedia [en.wikipedia.org]

- 5. quora.com [quora.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. pubs.aip.org [pubs.aip.org]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. pubs.aip.org [pubs.aip.org]

- 10. m.youtube.com [m.youtube.com]

Trioxirane: A Technical Guide to a High-Energy Density Isomer of Ozone

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trioxirane, also known as cyclic ozone, is a theoretically predicted, high-energy isomer of ozone (O₃) with a unique equilateral triangle structure.[1] This strained three-membered ring of oxygen atoms stores a significant amount of energy, making it a compelling candidate as a high-energy density material (HEDM).[2] While its existence has been fleetingly observed under specific experimental conditions, its inherent instability presents significant challenges to its synthesis and practical application.[3] This technical guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its energetic properties, synthesis methodologies, decomposition pathways, and the computational chemistry that underpins our knowledge of this fascinating molecule.

Molecular Properties and Energetics

This compound's high-energy nature is a direct consequence of its strained molecular structure. The 60° bond angles in its equilateral triangle geometry are a significant deviation from the preferred bond angles of oxygen, leading to substantial ring strain.[4]

Structural and Physicochemical Properties

The key structural and calculated physicochemical properties of this compound are summarized in the table below, with comparisons to the more stable, open-chain ozone molecule.

| Property | This compound (Cyclic Ozone) | Open-Chain Ozone |

| Molecular Formula | O₃ | O₃ |

| Molecular Weight | 47.997 g/mol | 47.997 g/mol |

| Symmetry | D₃ₕ | C₂ᵥ |

| O-O Bond Length | ~1.45 Å[3] | ~1.278 Å |

| O-O-O Bond Angle | 60°[3] | ~116.8° |

| Predicted Half-life | ~10 s at 200 K; ~70 s below 100 K[2] | Days to weeks in the troposphere |

Thermochemical Data

The energy difference between this compound and its more stable isomer, open-chain ozone, is a critical parameter in assessing its potential as an HEDM. Various computational studies have been conducted to determine its heat of formation and the energy barrier to its isomerization.

| Parameter | Value (kcal/mol) | Value (kJ/mol) | Computational Method |

| Energy relative to open-chain ozone | ~30[2][3] | ~125.5 | High-level ab initio calculations |

| Isomerization barrier to open-chain ozone | ~24 - 25.8[2][3] | ~100.4 - 107.9 | MCSCF, MRCI, MRCISD+Q/aug-cc-pVQZ |

| Dissociation barrier to O₂ + O | ~47[2] | ~196.6 | Not Specified |

It has been speculated that if this compound could be produced in bulk and stabilized, it could be added to liquid oxygen to improve the specific impulse of rocket fuel.[1] Recent computational efforts propose that encapsulating cyclic ozone within fullerene cages could enhance its thermal stability and potentially boost the specific impulse of nano-sized rocket propellants by up to 30%.[3]

Synthesis and Stabilization

The synthesis of this compound is a significant scientific challenge due to its inherent instability. To date, it has not been produced in bulk quantities.

Experimental Observation on Magnesium Oxide Surfaces

The first and only experimental evidence for the existence of this compound was the observation of equilateral oxygen trimers on the (111) surface of magnesium oxide (MgO) crystals.

-

Sample Preparation: Single crystal MgO samples with (111) surfaces are prepared on 3 mm diameter, 150 µm thick disks. The disks are mechanically dimpled, polished, and then Ar⁺ ion milled to achieve electron transparency in the center.

-

Annealing: The prepared MgO samples are annealed in an MgO-lined tungsten boat vacuum furnace at temperatures between 1450 and 1650 °C for 30 minutes to 4.5 hours. The pressure is maintained at approximately 5 x 10⁻⁷ Torr.

-

Analysis: Subsequent ex situ transmission electron diffraction (TED) studies are performed at 300 kV in a transmission electron microscope. The resulting diffraction patterns reveal the presence of equilateral trimers of oxygen, consistent with the structure of cyclic ozone, in three air-stable surface reconstructions of MgO(111).

It is theorized that charge transfer from the underlying magnesium atoms plays a crucial role in forming and stabilizing the cyclic ozone on the surface.[5]

Proposed Laser-Based Synthesis

A high-risk, high-reward approach to synthesizing free-standing this compound involves the use of ultrafast, shaped laser pulses. This method, pioneered by researchers such as Robert J. Levis and Herschel Rabitz, utilizes strong-field laser chemistry and quantum optimal control.[6][7]

References

- 1. Cyclic ozone - Wikipedia [en.wikipedia.org]

- 2. lab409chem.ccu.edu.tw [lab409chem.ccu.edu.tw]

- 3. grokipedia.com [grokipedia.com]

- 4. quora.com [quora.com]

- 5. roaldhoffmann.com [roaldhoffmann.com]

- 6. sciencedaily.com [sciencedaily.com]

- 7. Quantum optimal control pathways of ozone isomerization dynamics subject to competing dissociation: a two-state one-dimensional model - PubMed [pubmed.ncbi.nlm.nih.gov]

The Elusive Ring: An In-depth Technical Guide to the Discovery and History of Cyclic Ozone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical prediction and eventual, albeit challenging, discovery of cyclic ozone (O₃), a high-energy allotrope of oxygen. While normal ozone possesses a bent molecular structure, cyclic ozone is characterized by an equilateral triangle arrangement of its three oxygen atoms. This document delves into the key theoretical and experimental milestones, presenting quantitative data, experimental methodologies, and visual representations of the scientific journey.

Theoretical Prediction and Stability Analysis

The concept of a cyclic form of ozone predates its definitive theoretical prediction, with early chemists postulating a ring structure based on valence theory. However, it was the advent of computational chemistry that provided the first substantive evidence for its existence as a metastable species.

Early Computational Studies

The foundational theoretical work on cyclic ozone was published in 1973 by J. S. Wright. Using ab initio molecular orbital calculations with a minimal basis set of Slater-type orbitals and limited configuration interaction, Wright's calculations suggested the existence of two stable minima for the O₃ molecule: a cyclic structure with a 60° bond angle and the experimentally known bent structure with a 115° bond angle. Interestingly, these initial calculations erroneously suggested that the cyclic form was more stable than the bent form.

Subsequent, more sophisticated theoretical studies in the late 1970s, employing larger basis sets and more advanced methods to account for electron correlation, refined these early predictions. These studies established that cyclic ozone is a local minimum on the potential energy surface, but significantly higher in energy than the ground-state bent ozone, rendering it a metastable isomer.

Modern Computational Insights

With advancements in computational power and theoretical methods, the properties of cyclic ozone have been calculated with increasing accuracy. Modern computational studies, utilizing methods such as Density Functional Theory (DFT) and Coupled-Cluster (CCSD(T)) theory, have solidified the understanding of cyclic ozone as a high-energy metastable state. These calculations have been crucial in predicting its geometric parameters, vibrational frequencies, and the energy barrier to its isomerization back to the more stable bent form.

Quantitative Theoretical Data

The following tables summarize the key quantitative data for cyclic ozone and its relationship to the ground state (bent) ozone, as predicted by various high-level theoretical calculations.

| Property | Bent Ozone (Ground State) | Cyclic Ozone (Metastable) | Transition State | Computational Method | Reference |

| Relative Energy (kcal/mol) | 0 | ~29 - 34 | ~53 - 59 | MRCISD+Q/aug-cc-pVQZ, CCSD(T) | |

| O-O Bond Length (Å) | ~1.278 | ~1.45 | ~1.41 | Various High-Level Methods | |

| Bond Angle (°) | ~116.8 | 60 | ~84 | Various High-Level Methods |

Table 1: Energetic and Geometric Properties of Ozone Isomers.

| Vibrational Mode | Description | Calculated Frequency (cm⁻¹) | Reference |

| ν₁ | Symmetric Stretch | ~1100 | |

| ν₂ | Bending | ~800 | |

| ν₃ | Asymmetric Stretch | ~1000 |

Table 2: Calculated Vibrational Frequencies for Cyclic Ozone.

Experimental Investigations

The experimental pursuit of cyclic ozone has been fraught with challenges due to its predicted high energy and kinetic instability. While bulk synthesis in the gas phase has remained elusive, the first definitive experimental evidence for cyclic ozone was achieved in a surface-science context.

Attempts at Gas-Phase Synthesis

Numerous attempts have been made to synthesize cyclic ozone in the gas phase, often employing high-energy approaches. One notable effort, led by Robert J. Levis at Temple University, utilized ultrafast, shaped laser pulses to attempt to drive the isomerization of bent ozone to its cyclic form. The underlying principle of this "quantum control" approach is to use a precisely tailored laser pulse to navigate the molecule over the potential energy barrier from the bent to the cyclic minimum. Despite these innovative efforts, the unambiguous detection of gas-phase cyclic ozone has not been reported.

First Experimental Observation on MgO Surfaces

The breakthrough in the experimental detection of cyclic ozone came in 1998 from a team of researchers who identified the molecule on the surface of magnesium oxide (MgO) crystals. This discovery provided the first tangible evidence of the existence of this long-theorized molecule.

Experimental Protocol: Observation of Cyclic Ozone on MgO(111)

The following provides a generalized description of the experimental procedure used to prepare and characterize cyclic ozone on MgO surfaces.

-

Sample Preparation: Single crystals of MgO with a (111) orientation were used as the substrate. The crystals were prepared for transmission electron diffraction (TED) studies by ion milling to create electron-transparent regions.

-

Annealing: The MgO(111) samples were annealed in an ultra-high vacuum (UHV) chamber at high temperatures, typically between 1450°C and 1650°C. This high-temperature treatment is crucial for the reconstruction of the polar MgO(111) surface, which facilitates the formation and stabilization of the cyclic ozone species.

-

Surface Characterization: A suite of surface-sensitive techniques was employed to identify the presence and structure of the oxygen trimers.

-

Low-Energy Electron Diffraction (LEED): LEED patterns were used to observe the periodic reconstructions of the MgO(111) surface, which included √3 × √3 R30°, 2×2, and 2√3 × 2√3 R30° structures. These reconstructions were indicative of the formation of ordered arrays of a new surface species.

-

Transmission Electron Diffraction (TED): TED provided crucial information about the atomic arrangement within the surface reconstructions. The diffraction patterns were consistent with the presence of equilateral oxygen trimers, i.e., cyclic ozone.

-

X-ray Photoelectron Spectroscopy (XPS): While not explicitly detailed in the initial discovery paper for cyclic ozone identification, XPS is a standard technique for determining the elemental composition and chemical state of a surface and would have been used to confirm the presence of oxygen and magnesium and to characterize the surface cleanliness.

-

The experimental evidence strongly indicated that the cyclic ozone molecules were stabilized by their interaction with the reconstructed MgO(111) surface, likely centered over underlying magnesium atoms.

Visualizations

Historical Timeline of Cyclic Ozone Discovery

Caption: A timeline illustrating the key theoretical and experimental milestones in the history of cyclic ozone research.

Potential Energy Surface of Ozone Isomerization

Caption: A simplified potential energy surface diagram for the isomerization between bent and cyclic ozone.

Experimental Workflow for Surface Observation of Cyclic Ozone

Caption: A generalized workflow for the experimental observation of cyclic ozone on an MgO(111) surface.

Conclusion and Future Outlook

The story of cyclic ozone is a testament to the powerful synergy between theoretical prediction and experimental validation. While its existence as a free molecule in the gas phase remains unconfirmed, its observation on a stabilizing substrate has validated decades of computational research. The high energy content of cyclic ozone continues to make it a tantalizing target for applications in high-energy-density materials, such as advanced propellants. Future research will likely focus on novel synthetic routes, potentially involving matrix isolation techniques or the use of other stabilizing host materials, to isolate and characterize this fascinating and energetic molecule. The continued development of quantum control techniques with advanced laser systems may yet provide a pathway to the controlled synthesis of gas-phase cyclic ozone.

Predicted Spectroscopic Signature of Trioxirane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trioxirane, also known as cyclic ozone, is a metastable allotrope of oxygen with the chemical formula O₃. Unlike the common bent structure of ozone, this compound features a strained, three-membered ring of oxygen atoms, analogous to cyclopropane. While its transient nature has made direct experimental characterization challenging, theoretical and computational studies have provided significant insights into its potential spectroscopic signature. This document provides a comprehensive overview of the predicted vibrational, rotational, nuclear magnetic resonance (NMR), and electronic spectra of this compound, based on high-level ab initio calculations. The information presented herein is intended to guide researchers in the potential identification and characterization of this high-energy molecule.

The first experimental evidence for the existence of this compound was reported in 1998, where it was identified in three air-stable surface reconstructions of magnesium oxide (MgO) (111) annealed at high temperatures.[1] While this observation confirmed its existence in a stabilized form, detailed gas-phase spectroscopic data remains elusive. Therefore, computationally predicted spectra are invaluable for guiding future experimental searches.

Predicted Spectroscopic Data

The following sections summarize the theoretically predicted spectroscopic parameters for this compound. These values have been derived from sophisticated computational chemistry methods and represent the most accurate predictions available in the scientific literature.

Vibrational Spectroscopy

The vibrational spectrum of this compound is of particular interest for its identification. High-level ab initio calculations have been performed to predict the fundamental vibrational frequencies. The molecule has D₃h symmetry, which governs the infrared (IR) and Raman activity of its vibrational modes.

The calculated vibrational transition energies for various isotopomers of this compound are presented in Table 1.[2][3] The bending fundamental near 800 cm⁻¹ is predicted to be the most intense band in the infrared absorption spectrum, with all other bands being more than an order of magnitude weaker.[3][4] This strong absorption feature, along with its characteristic isotope shifts, serves as a key marker for the identification of cyclic ozone.[3]

Table 1: Calculated Vibrational Transition Energies (in cm⁻¹) for this compound Isotopomers [2]

| Vibrational State (v₁, v₂, |l|) | ¹⁶O₃ | ¹⁸O₃ | ¹⁸O¹⁶O₂ | ¹⁶O¹⁸O₂ | ¹⁶O¹⁷O¹⁸O | | :--- | :--- | :--- | :--- | :--- | :--- | | (0, 1, 1) | 803.1 | 758.9 | 785.1 | 772.8 | 780.2 | | (1, 0, 0) | 889.9 | 840.8 | 874.0 | 853.4 | 865.1 | | (0, 2, 0) | 1587.2 | 1500.2 | 1552.0 | 1528.0 | 1541.6 | | (0, 2, 2) | 1604.4 | 1516.2 | 1578.1 | 1550.2 | 1566.2 | | (1, 1, 1) | 1689.6 | 1596.1 | 1655.6 | 1622.9 | 1641.4 | | (2, 0, 0) | 1769.8 | 1672.0 | 1742.2 | 1694.7 | 1720.8 | | (0, 3, 1) | 2369.4 | 2240.0 | 2316.8 | 2281.5 | 2301.7 | | (0, 3, 3) | 2403.9 | 2271.6 | 2360.0 | 2315.8 | 2340.5 | | (1, 2, 0) | 2475.9 | 2348.0 | 2432.8 | 2384.9 | 2411.3 | | (1, 2, 2) | 2491.3 | 2354.3 | 2449.1 | 2392.2 | 2423.8 | | (2, 1, 1) | 2576.2 | 2438.4 | 2529.2 | 2478.4 | 2506.7 | | (3, 0, 0) | 2640.0 | 2503.7 | 2604.8 | 2546.5 | 2578.5 |

Note: (v₁, v₂, |l|) represent the quantum numbers for the symmetric stretch, bending, and vibrational angular momentum modes, respectively.

Rotational Spectroscopy

Due to its D₃h symmetry, this compound is an oblate symmetric top molecule. Theoretical calculations are essential for predicting its rotational constants, which are fundamental for microwave spectroscopy studies. While specific high-resolution rotational spectroscopy studies on this compound are not yet available, the rotational constants can be derived from the theoretically optimized geometry.